
Amino-bis-PEG3-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-bis-PEG3-DBCO is a cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two dibenzocyclooctyne (DBCO) moieties, which are known for their high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The presence of PEG units enhances the solubility and biocompatibility of the compound, making it an excellent choice for bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-bis-PEG3-DBCO typically involves the coupling of amino groups with dibenzocyclooctyne-PEG-NHS ester under controlled pH conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified through column chromatography . The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Amino-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction is highly specific and does not require a catalyst, making it suitable for bio-orthogonal applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-functionalized molecules and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . The reactions are typically carried out at room temperature under mild conditions to preserve the integrity of the biological molecules involved .
Major Products: The major products formed from the reactions of this compound are bioconjugates, such as antibody-drug conjugates (ADCs) and other targeted therapeutic agents . These products are characterized by their high specificity and stability, making them suitable for various biomedical applications .
Scientific Research Applications
Amino-bis-PEG3-DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for the site-specific modification of biomolecules through click chemistry . In biology, it is employed in the functionalization of proteins, peptides, and nucleic acids . In medicine, it is used in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) . In industry, it is utilized in the production of biocompatible materials and nanocarriers for drug delivery .
Mechanism of Action
The mechanism of action of Amino-bis-PEG3-DBCO involves its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction occurs rapidly under mild conditions without the need for a catalyst, making it suitable for bio-orthogonal applications . The PEG units in the compound enhance its solubility and biocompatibility, reducing aggregation and minimizing steric hindrance .
Comparison with Similar Compounds
Amino-bis-PEG3-DBCO is unique due to its dual DBCO moieties and PEG linker, which provide high reactivity and biocompatibility . Similar compounds include Aminooxy-PEG2-bis-PEG3-DBCO and Bromoacetyl-Amino-bis-PEG3-DBCO . These compounds also contain PEG linkers and DBCO moieties but differ in their functional groups and specific applications . This compound stands out due to its cleavable nature and high efficiency in forming stable bioconjugates .
Properties
Molecular Formula |
C63H79N7O14 |
|---|---|
Molecular Weight |
1158.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74) |
InChI Key |
IBHGLHHSWOQJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
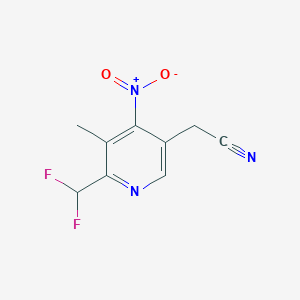

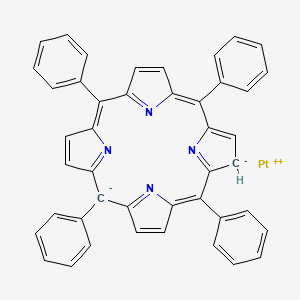
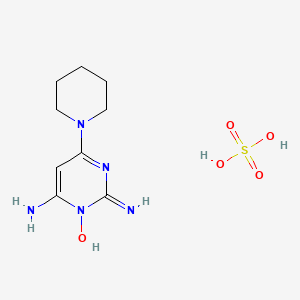
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
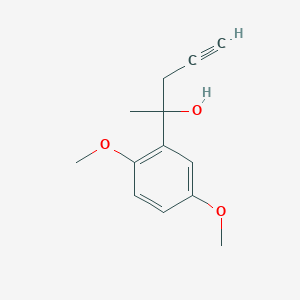

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)


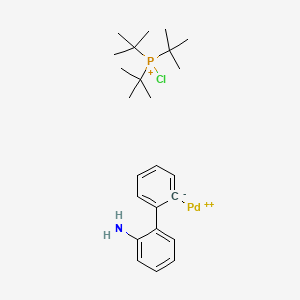
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
